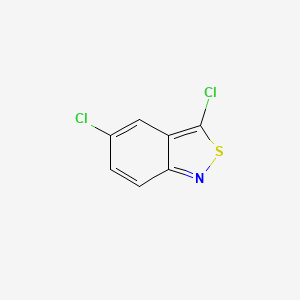
2,1-Benzisothiazole, 3,5-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1-Benzisothiazole, 3,5-dichloro- is a chemical compound with the molecular formula C7H3Cl2NS. It is a derivative of benzisothiazole, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisothiazole, 3,5-dichloro- typically involves the chlorination of benzisothiazole derivatives. One common method includes the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide, followed by chlorination . The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled temperatures and pressures to ensure the selective introduction of chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of 2,1-Benzisothiazole, 3,5-dichloro- involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2,1-Benzisothiazole, 3,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various alkyl or aryl-substituted benzisothiazoles.
Aplicaciones Científicas De Investigación
2,1-Benzisothiazole, 3,5-dichloro- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,1-Benzisothiazole, 3,5-dichloro- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisothiazole, 3,5-dichloro-: A closely related compound with similar chemical properties.
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Benzothiazole derivatives: Widely studied for their therapeutic potential in various diseases.
Uniqueness
2,1-Benzisothiazole, 3,5-dichloro- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
37798-61-1 |
|---|---|
Fórmula molecular |
C7H3Cl2NS |
Peso molecular |
204.08 g/mol |
Nombre IUPAC |
3,5-dichloro-2,1-benzothiazole |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H |
Clave InChI |
LPIGELIGMRBYBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NSC(=C2C=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)





![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)

